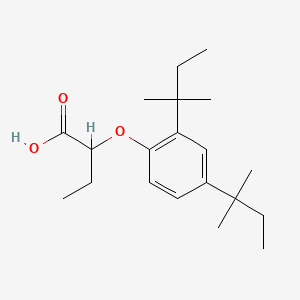

2-(2,4-Di-tert-pentylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYXPLSQNMCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864396 | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13403-01-5 | |

| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13403-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Di-tert-pentylphenoxy)butanoic acid, registered under CAS number 13403-01-5, is a synthetic organic compound belonging to the phenoxyalkanoic acid class of molecules. Structurally, it features a butanoic acid moiety linked via an ether bond to a 2,4-di-tert-pentylphenol group. While the core structure is of interest in various fields of chemical synthesis, its primary documented application lies within the agricultural sector as a herbicide. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a plausible synthetic route, its known applications, and a discussion of its likely mechanism of action based on its chemical class. For professionals in drug development, it is important to note that while the phenoxyalkanoic acid scaffold appears in some pharmacologically active agents, there is currently a lack of publicly available information linking 2-(2,4-Di-tert-pentylphenoxy)butanoic acid to any drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is presented in the table below. These properties are essential for its handling, formulation, and for understanding its environmental fate and transport.

| Property | Value | Reference |

| CAS Number | 13403-01-5 | [1] |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 76-78 °C | |

| Boiling Point | 170-200 °C at 1.0 Torr | |

| Synonyms | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid, 2-(2,4-Di-tert-amylphenoxy)butyric acid |

Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

Stage 1: Synthesis of 2,4-Di-tert-pentylphenol

The precursor, 2,4-di-tert-pentylphenol, can be synthesized via the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[2]

Caption: Synthesis of 2,4-Di-tert-pentylphenol.

Stage 2: Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

The final product can then be synthesized by the reaction of 2,4-di-tert-pentylphenol with a 2-halobutanoic acid (e.g., 2-bromobutanoic acid) in the presence of a base, such as an alkali metal hydroxide.[3] This is a Williamson ether synthesis followed by acidification.

Sources

An In-depth Technical Guide to the Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This document delves into the strategic considerations behind the selection of a multi-step synthesis, commencing with the preparation of the key starting material, 2,4-di-tert-pentylphenol, followed by its coupling with a suitable butanoic acid derivative via the Williamson ether synthesis, and culminating in the final hydrolysis to the target carboxylic acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and characterization data. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently replicate and adapt this synthesis for their specific applications.

Introduction and Strategic Overview

2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a lipophilic carboxylic acid derivative with potential applications in medicinal chemistry and materials science, owing to the bulky and hydrophobic nature of the di-tert-pentylphenyl moiety. The synthesis of this molecule is most strategically approached through a convergent pathway that joins two key fragments: the phenolic core and the butanoic acid side chain. This approach allows for modularity and efficient construction of the target molecule.

The chosen synthetic strategy involves three primary stages:

-

Stage 2: Williamson Ether Synthesis: This classic and reliable method is employed to form the ether linkage between the synthesized 2,4-di-tert-pentylphenol and an appropriate 2-halobutanoate ester. The use of an ester derivative of the butanoic acid component is strategic to avoid undesirable side reactions with the carboxylic acid moiety.

-

Stage 3: Ester Hydrolysis: The final step involves the saponification of the ester intermediate to yield the desired 2-(2,4-di-tert-pentylphenoxy)butanoic acid.

This guide will provide a detailed exposition of each of these stages, emphasizing the rationale behind the chosen conditions and methodologies.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted below.

Figure 1: Overall synthetic pathway for 2-(2,4-di-tert-pentylphenoxy)butanoic acid.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2,4-Di-tert-pentylphenol

The synthesis of the key phenolic precursor is achieved through the acid-catalyzed alkylation of phenol with isopentene (amylene).[1] This reaction proceeds via a Friedel-Crafts alkylation mechanism.

3.1.1. Experimental Protocol

-

To a stirred solution of phenol in a suitable solvent (e.g., a non-polar solvent like hexane or excess phenol itself), add a catalytic amount of a strong acid catalyst. Common catalysts include sulfuric acid, phosphoric acid, or acidic ion-exchange resins.[2]

-

Heat the mixture to a temperature between 60-120 °C.

-

Slowly add isopentene to the reaction mixture. The addition should be controlled to maintain the reaction temperature and prevent excessive polymerization of the isopentene.

-

After the addition is complete, continue to stir the mixture at the elevated temperature for a period of 2-6 hours to ensure complete reaction.

-

Upon completion, cool the reaction mixture and wash with water to remove the acid catalyst. If an ion-exchange resin is used, it can be removed by filtration.

-

The organic layer is then subjected to distillation under reduced pressure to isolate the 2,4-di-tert-pentylphenol. The purity of the product can be assessed by Gas Chromatography (GC).

Table 1: Typical Reaction Parameters for the Synthesis of 2,4-Di-tert-pentylphenol

| Parameter | Value | Rationale |

| Phenol:Isopentene Molar Ratio | 1 : 2.2 | An excess of the alkylating agent drives the reaction towards di-substitution. |

| Catalyst | Sulfuric Acid (or acidic resin) | Provides the necessary protons to generate the tert-pentyl carbocation. |

| Temperature | 80-100 °C | Balances reaction rate and selectivity, minimizing side product formation. |

| Reaction Time | 4 hours | Ensures high conversion of the starting materials. |

| Purification | Vacuum Distillation | Separates the desired product from unreacted starting materials and byproducts. |

3.1.2. Mechanistic Considerations

The reaction is initiated by the protonation of isopentene by the acid catalyst to form a tertiary carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring, primarily at the ortho and para positions due to the activating and directing effects of the hydroxyl group. A second alkylation event then occurs to yield the di-substituted product. The steric hindrance from the bulky tert-pentyl groups influences the regioselectivity.

Figure 2: Simplified mechanism of the Friedel-Crafts alkylation of phenol.

Stage 2: Synthesis of Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[3][4] In this step, the phenoxide anion of 2,4-di-tert-pentylphenol acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, ethyl 2-bromobutanoate.

3.2.1. Preparation of Ethyl 2-Bromobutanoate

This reagent can be prepared from 2-bromobutanoic acid, which is accessible from butanoic acid via the Hell-Volhard-Zelinsky reaction. The subsequent esterification is typically acid-catalyzed.

3.2.2. Experimental Protocol for Williamson Ether Synthesis

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-pentylphenol in a suitable polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile.

-

Add a slight excess of a suitable base to deprotonate the phenol. Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

To the resulting phenoxide solution, add ethyl 2-bromobutanoate dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate.

Table 2: Typical Reaction Parameters for the Williamson Ether Synthesis

| Parameter | Value | Rationale |

| Solvent | Acetone or DMF | Polar aprotic solvents that solvate the cation, leaving a "naked" and highly reactive phenoxide anion. |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base that is easy to handle and effectively deprotonates the phenol. |

| Temperature | Reflux | Provides the necessary activation energy for the SN2 reaction. |

| Reaction Time | 8-12 hours | Allows for complete conversion, especially given the steric hindrance of the reactants. |

| Purification | Column Chromatography | Effectively separates the desired ester product from unreacted starting materials and byproducts. |

3.2.3. Mechanistic Considerations

The reaction proceeds via a classic SN2 pathway. The bulky di-tert-pentyl groups on the phenol can introduce steric hindrance, which may slow the reaction rate. Therefore, using a primary or secondary alkyl halide (in this case, a secondary bromide) is crucial for the success of the substitution reaction over elimination.

Figure 3: Mechanism of the Williamson ether synthesis.

Stage 3: Hydrolysis of Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate

The final step is the conversion of the ester to the corresponding carboxylic acid. This is readily achieved by base-catalyzed hydrolysis (saponification).[5]

3.3.1. Experimental Protocol

-

Dissolve the purified ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux for 1-3 hours. The completion of the reaction can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid, HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 2-(2,4-di-tert-pentylphenoxy)butanoic acid, as a crystalline solid.

Table 3: Typical Reaction Parameters for Ester Hydrolysis

| Parameter | Value | Rationale |

| Solvent | Ethanol/Water | A co-solvent system that ensures the solubility of both the ester and the hydroxide base. |

| Base | Sodium Hydroxide (NaOH) | A strong base that effectively hydrolyzes the ester. |

| Temperature | Reflux | Accelerates the rate of the hydrolysis reaction. |

| Purification | Recrystallization | A simple and effective method for obtaining a highly pure crystalline product. |

Characterization of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

4.1. Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₃₂O₃ |

| Molecular Weight | 320.47 g/mol |

| Appearance | White to off-white crystalline solid |

4.2. Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following are expected characteristic signals based on its structure:

-

¹H NMR:

-

Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the di-substituted benzene ring.

-

A multiplet for the proton at the chiral center of the butanoic acid side chain (α-proton), likely deshielded by the adjacent oxygen and carbonyl group.

-

Signals for the ethyl and tert-pentyl groups in the aliphatic region (δ 0.5-1.5 ppm).

-

A broad singlet for the carboxylic acid proton, typically downfield (δ 10-12 ppm).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).

-

Signals for the aromatic carbons, with those attached to the oxygen and alkyl groups showing characteristic shifts.

-

Signals for the aliphatic carbons of the butanoic acid and tert-pentyl groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Based on predictions, the following adducts may be observed:

-

[M+H]⁺: m/z 321.24242

-

[M+Na]⁺: m/z 343.22436

-

[M-H]⁻: m/z 319.22786

-

-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. By leveraging well-established and understood reactions such as the Friedel-Crafts alkylation and the Williamson ether synthesis, this protocol offers a high degree of control and predictability. The provided experimental details and mechanistic insights should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this and structurally related molecules.

References

-

Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

PubChem. (n.d.). Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.

- Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.

-

Shen, B., et al. (2015). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 17(15), 3854–3857. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Chen, Y., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1734. [Link]

-

PubChemLite. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). (2-Tert-butylphenoxy)acetic acid - Optional[13C NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Di-tert-butylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

Sources

- 1. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]

- 2. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]

- 3. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]

- 4. Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester | C19H28O4 | CID 605775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(2,4-di-tert-pentylphenoxy)butyric acid (C20H32O3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Solubility of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a molecule of significant interest in various research and development sectors. As direct, quantitative solubility data for this compound is not extensively available in public literature, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies to predict, determine, and modulate its solubility in organic solvents.

Unveiling the Molecule: Physicochemical Profile

2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a carboxylic acid derivative with the chemical formula C₂₀H₃₂O₃ and a molecular weight of 320.47 g/mol .[1] Its structure is characterized by a central phenoxy ring substituted with two bulky tertiary pentyl groups and a butanoic acid moiety. These features are critical in dictating its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| Melting Point | 76-78 °C | [1] |

| XLogP3 (Predicted) | 5.30380 | [1] |

| PSA (Polar Surface Area) | 46.5 Ų | [1] |

The high predicted XLogP3 value strongly suggests a lipophilic ("fat-loving") nature, indicating a preference for non-polar environments and consequently, low aqueous solubility.[1] The presence of the carboxylic acid group, however, introduces a polar, hydrogen-bonding capable functionality that can interact with polar solvents. The interplay between the large, non-polar hydrocarbon backbone and the polar acidic group is the central theme of its solubility profile.

The Science of Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, the following interactions are key:

-

Van der Waals Forces: The extensive non-polar structure, dominated by the di-tert-pentylphenoxy group, will readily interact with non-polar solvents through London dispersion forces.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

However, the bulky tert-pentyl groups can sterically hinder the approach of solvent molecules to the polar carboxylic acid, potentially limiting solubility even in some polar solvents.

Predicting Solubility: A Rational Approach

In the absence of empirical data, a qualitative prediction of solubility in various organic solvent classes can be made based on the molecular structure:

-

Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is anticipated. The large, non-polar surface area of the molecule will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions with the carboxylic acid group without the high energetic cost of disrupting a strong hydrogen-bonding network like in water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. While these solvents can form hydrogen bonds with the carboxylic acid, the large non-polar part of the molecule may limit overall solubility. The principle of "like dissolves like" suggests that as the alkyl chain of the alcohol solvent increases (e.g., from methanol to octanol), the solubility of this lipophilic compound may also increase.[3]

-

Aqueous Solutions: Due to the high lipophilicity, the intrinsic solubility in water is expected to be very low. However, the acidic nature of the carboxylic acid group means that its solubility will be highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid will be deprotonated to form a carboxylate salt.[4] This salt is ionic and therefore significantly more polar, leading to a substantial increase in aqueous solubility.[4]

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are standard in the pharmaceutical and chemical industries.

The Shake-Flask Method: A Gold Standard

The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[5]

Protocol:

-

Preparation: Add an excess amount of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration: Assessing pH-Dependent Solubility

For ionizable compounds like 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.

Protocol:

-

Sample Preparation: Prepare a suspension of the compound in a solution of known ionic strength.

-

Titration: Titrate the suspension with a strong acid (e.g., HCl) and a strong base (e.g., KOH), monitoring the pH with a calibrated electrode after each addition of titrant.

-

Data Analysis: The point at which the solid phase disappears during the titration towards the ionized form gives an indication of the solubility at that pH. The full titration curve can be analyzed using specialized software to determine the pKa and the intrinsic solubility.

Summary and Future Directions

For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear path forward for obtaining robust, quantitative solubility data. Such data is essential for a wide range of applications, including formulation development, reaction optimization, and purification process design. The generation and publication of this data would be a valuable contribution to the scientific community.

References

-

PubChem. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). Predict solubility of organic compounds? Retrieved from [Link]

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antioxidant Profiling of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

Introduction: Unveiling the Antioxidant Potential of a Novel Phenoxyalkanoic Acid Derivative

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has shown a burgeoning interest in synthetic phenolic compounds. 2-(2,4-Di-tert-pentylphenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of molecules, a group structurally analogous to known antioxidants. While direct studies on this specific molecule are emerging, its core structure, featuring a sterically hindered phenolic moiety, strongly suggests a capacity for significant antioxidant activity. The bulky tert-pentyl groups at the ortho and para positions of the phenol ring are anticipated to enhance the stability of the resulting phenoxyl radical, a key attribute for an effective chain-breaking antioxidant.[1] This document serves as a comprehensive guide for researchers, providing both the theoretical framework and detailed experimental protocols to rigorously evaluate the antioxidant potential of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. The methodologies outlined herein are based on well-established assays and principles derived from the study of structurally related phenolic antioxidants, such as 2,4-di-tert-butylphenol (2,4-DTBP).[2][3]

Scientific Rationale: The Imperative for Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of disease states. These include neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Antioxidants counteract oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways.[5] The exploration of novel synthetic antioxidants like 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is therefore a critical endeavor in modern drug discovery.

Predicted Mechanism of Antioxidant Action

The primary antioxidant mechanism anticipated for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is that of a chain-breaking antioxidant, a hallmark of phenolic compounds.[1] This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The bulky tert-pentyl groups are crucial in this process, as they sterically hinder the phenoxyl radical formed after hydrogen donation, preventing it from initiating new radical chains and enhancing its stability.

Caption: Predicted chain-breaking antioxidant mechanism.

In Vitro Antioxidant Capacity Assessment: Core Protocols

To comprehensively characterize the antioxidant profile of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a multi-assay approach is recommended. The following protocols detail the determination of free radical scavenging activity using DPPH and ABTS assays, which are standard and complementary methods.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the test compound.[8]

Experimental Workflow

Caption: Step-by-step workflow for the DPPH assay.

Protocol:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid in a suitable solvent (e.g., methanol or DMSO).

-

Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7]

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of the test compound or positive control.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

Hypothetical In Vitro Antioxidant Activity Data

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| 2-(2,4-Di-tert-pentylphenoxy)butanoic acid | 15.8 | 9.2 |

| Ascorbic Acid (Positive Control) | 25.4 | 12.5 |

| Trolox (Positive Control) | 18.9 | 8.7 |

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, a cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy, as it accounts for cellular uptake, metabolism, and localization of the compound.[9][10] This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12] Antioxidants can prevent the formation of DCF by scavenging ROS.

Experimental Workflow

Sources

- 1. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. njppp.com [njppp.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

Application Notes and Protocols for the Modification of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

Abstract

This document provides detailed experimental procedures for the chemical modification of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. The protocols outlined herein are designed for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The primary focus of this guide is to detail the esterification and amidation of the carboxylic acid moiety, thereby enabling the synthesis of a diverse library of derivatives for further investigation. This application note emphasizes the rationale behind procedural steps, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Rationale for Modifying 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a lipophilic molecule characterized by a bulky substituted phenoxy group linked to a butanoic acid chain. The presence of the sterically hindered di-tert-pentyl phenol motif imparts significant hydrophobicity, while the carboxylic acid functional group serves as a versatile handle for chemical modification. Derivatization of this carboxylic acid can profoundly alter the molecule's physicochemical properties, such as solubility, polarity, and bioavailability. These modifications are crucial in the context of drug discovery and development, where fine-tuning of such parameters can lead to improved pharmacokinetic and pharmacodynamic profiles.

The protocols detailed in this document focus on two fundamental transformations of the carboxylic acid group: esterification and amidation. Esterification is a common strategy to mask the polarity of a carboxylic acid, potentially enhancing membrane permeability. Amidation introduces a stable amide bond, allowing for the incorporation of a wide range of amine-containing fragments, which can introduce new binding interactions or alter the molecule's metabolic stability.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol I: Fischer Esterification of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid with Ethanol

This protocol describes the synthesis of ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate via a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[5][6] To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used, and a strong acid catalyst is employed.[5]

Causality of Experimental Choices

-

Excess Ethanol: Serves as both the reactant and the solvent, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[5]

-

Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

-

Reflux Conditions: The reaction is heated to increase the reaction rate and ensure it reaches equilibrium in a reasonable timeframe.

-

Aqueous Work-up with Sodium Bicarbonate: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.[8]

-

Anhydrous Sodium Sulfate: A drying agent used to remove residual water from the organic phase before solvent evaporation.

Experimental Workflow: Fischer Esterification

Sources

- 1. carlroth.com [carlroth.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Note & Protocol: Laboratory Scale Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenoxyalkanoic Acids

Substituted phenoxyalkanoic acids represent a class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of bulky lipophilic groups, such as tert-pentyl moieties, onto the phenoxy backbone can modulate the molecule's biological activity, solubility, and pharmacokinetic properties. 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a noteworthy analogue of this class, and its synthesis requires a robust and well-understood chemical pathway. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this target compound, commencing with the commercially available 2,4-di-tert-pentylphenol. The synthetic strategy is centered around the classic Williamson ether synthesis, a reliable method for forming the ether linkage, followed by saponification to yield the desired carboxylic acid.

Synthetic Strategy Overview

The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is approached in two fundamental stages:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2,4-di-tert-pentylphenol is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then undergoes an SN2 reaction with an appropriate halo-ester of butanoic acid, in this case, ethyl 2-bromobutanoate, to form the ether linkage. This reaction is a cornerstone of ether synthesis due to its versatility and generally high yields[1][2][3].

-

Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is then hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final product, 2-(2,4-di-tert-pentylphenoxy)butanoic acid.

This two-step approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Visualizing the Synthetic Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

Welcome to the technical support center for the synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth, practical solutions to common issues encountered during this procedure.

Introduction: Understanding the Challenge

The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is fundamentally a Williamson ether synthesis.[1][2] This reaction, while classic, presents specific difficulties when dealing with sterically hindered reagents. The bulky di-tert-pentyl groups on the phenol and the secondary carbon of the 2-halobutanoate create significant steric hindrance, which can lead to low yields and competing side reactions.[3] This guide addresses these issues in a direct question-and-answer format, providing not just protocols, but the chemical reasoning behind them.

Core Troubleshooting Guide

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I begin troubleshooting?

Low yields in this synthesis typically stem from one of four primary issues: incomplete formation of the phenoxide nucleophile, a dominant elimination side reaction (E2), suboptimal reaction conditions, or poor reagent quality.

The first step in troubleshooting is to systematically evaluate each stage of your reaction. The following flowchart provides a logical path for diagnosing the problem.

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: I suspect the E2 elimination side reaction is the primary issue. How can I definitively identify and minimize it?

The competition between the desired SN2 pathway and the E2 elimination pathway is the central challenge in this synthesis.[1][4] Because the electrophilic carbon on the 2-halobutanoate is secondary, it is highly susceptible to elimination, especially given that the phenoxide is a strong base.

Identifying E2 Elimination: The primary byproduct of elimination would be an alkene, specifically ethyl crotonate (from elimination) or its isomers, and unreacted 2,4-di-tert-pentylphenol. You can detect this by:

-

GC-MS: Look for a product with a mass corresponding to the butenoate ester.

-

¹H NMR of the crude mixture: Look for characteristic vinylic proton signals between 5-7 ppm.

Caption: The competition between the SN2 and E2 reaction pathways.

Strategies to Minimize Elimination:

-

Lower the Reaction Temperature: SN2 reactions have a lower activation energy than E2 reactions. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will significantly favor substitution. Start at 50-60 °C and only increase if the reaction stalls.[1]

-

Choice of Base and Solvent: While a strong base is needed to deprotonate the phenol, a very strong or bulky base in solution (like potassium tert-butoxide) will favor elimination. A better approach is to use sodium hydride (NaH) to pre-form the phenoxide, then remove any excess before adding the alkyl halide. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective, especially when paired with a phase transfer catalyst.[1]

-

Leaving Group: A better leaving group accelerates the SN2 reaction more than the E2 reaction. If using a 2-halobutanoate, the order of reactivity is I > Br > Cl. Using ethyl 2-iodobutanoate will give the best SN2/E2 ratio, though it is more expensive.

Question 3: What is the optimal choice of base, solvent, and temperature, and how can a Phase Transfer Catalyst (PTC) help?

Optimizing the interplay of reagents and conditions is critical. There is no single "perfect" set of conditions, but an optimized system dramatically improves yield by enhancing the SN2 rate while suppressing E2.

Data Presentation: Comparison of Reaction Conditions

| Parameter | Option A (Classic) | Option B (PTC-Optimized) | Rationale & Causality |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH ensures complete, irreversible deprotonation. K₂CO₃ is a milder, safer base whose effectiveness is greatly enhanced by PTC.[1][3] |

| Solvent | DMF or Acetonitrile | Toluene / Water (biphasic) | Polar aprotic solvents (DMF) are excellent for SN2.[1] A biphasic system is required for PTC to function. |

| Temperature | 60-80 °C | 80-90 °C | The PTC enhances the reaction rate so effectively that a slightly higher temperature can be used to ensure completion without a significant increase in elimination.[5] |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | The PTC shuttles the phenoxide anion from the aqueous/solid phase into the organic phase, increasing its effective concentration and reactivity.[6] |

| Expected Yield | 40-60% | 75-95% | The PTC system overcomes the steric and phase-boundary limitations of the reaction, leading to faster rates and higher conversion.[5] |

The Role of Phase Transfer Catalysis (PTC):

A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the potassium phenoxide salt has low solubility in the organic solvent (e.g., toluene) where the alkyl halide resides. The quaternary ammonium salt (TBAB) swaps its bromide anion for the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic phase, allowing the reaction to proceed quickly.

Caption: Mechanism of Phase Transfer Catalysis in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

-

Q: Can I use 2-bromobutanoic acid directly instead of its ester?

-

A: This is not recommended. The acidic proton of the carboxylic acid will react with the basic phenoxide, neutralizing your nucleophile and stopping the reaction. The ester group acts as a protecting group for the carboxylic acid and is removed in a subsequent hydrolysis step.

-

-

Q: My final product is an oil and is difficult to purify. What are some effective strategies?

-

A: After the hydrolysis step, your product is a carboxylic acid salt (e.g., sodium 2-(2,4-di-tert-pentylphenoxy)butanoate). A standard purification involves:

-

Wash the aqueous layer with an organic solvent like ether or ethyl acetate to remove any unreacted, neutral starting materials.

-

Carefully acidify the aqueous layer with cold HCl (aq) to a pH of ~2. The carboxylic acid product should precipitate or form an oil.

-

Extract the product into an organic solvent.

-

Wash with brine, dry over Na₂SO₄, and concentrate. If it remains an oil, column chromatography on silica gel is the most effective final purification step.

-

-

-

Q: How do I handle sodium hydride (NaH) safely?

-

A: NaH is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas. Always handle it in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon). It is typically supplied as a dispersion in mineral oil; wash with dry hexanes before use if necessary. To quench unreacted NaH, slowly and carefully add isopropanol or ethanol at 0 °C before adding water.

-

Detailed Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,4-di-tert-pentylphenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol). Stir until dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. CAUTION: Hydrogen gas evolution.

-

Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Complete reaction is indicated by the cessation of gas evolution and the formation of a clear solution or fine suspension.

-

Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 70 °C and stir for 8-16 hours, monitoring by TLC.

-

Workup & Hydrolysis: Cool the reaction to room temperature and carefully quench by slowly adding water. Add NaOH (2.5 eq) and heat to 80 °C for 2-4 hours to hydrolyze the ester.

-

Purification: Follow the purification strategy outlined in the FAQ section.

Protocol 2: Optimized Synthesis using Phase Transfer Catalysis

-

Setup: To a round-bottom flask, add 2,4-di-tert-pentylphenol (1.0 eq), toluene (10 mL per gram of phenol), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Alkylation: Add ethyl 2-bromobutanoate (1.2 eq) to the mixture.

-

Reaction: Heat the vigorously stirred biphasic mixture to 85 °C for 4-8 hours, monitoring by TLC or GC.

-

Workup & Hydrolysis: Cool the mixture and add water. Separate the layers. To the aqueous layer (or the combined mixture if you prefer a one-pot hydrolysis), add NaOH (2.5 eq) and heat to 80 °C for 2-4 hours.

-

Purification: Follow the purification strategy outlined in the FAQ section.

References

- CN105884628A: Preparation method of 2,4-ditertbutyl-5-aminophenol.

- KR0141429B1: A process for preparing 2,4-ditertiary butyl phenol.

-

Chemistry LibreTexts (2021): 11.8: Williamson Ether Synthesis. [Link]

-

Francis Academic Press: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Wikipedia: Williamson ether synthesis. [Link]

- WO2016075703A2: An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.

-

BYJU'S: Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps: Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry (2014): The Williamson Ether Synthesis. [Link]

-

ResearchGate (2025): tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. [Link]

- US20170057936A1: Process for Preparing 2,4-Diamino-3-Hydroxybutyric Acid Derivatives.

-

J&K Scientific LLC: Williamson Ether Synthesis. [Link]

-

YouTube (2018): Williamson Ether Synthesis. [Link]

- CN105541578A: Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone.

-

Der Pharma Chemica (2014): Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

-

Journal For Basic Sciences (2020): PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

Quick Company: A Process For Preparation Of Fenofibrate. [Link]

-

Semantic Scholar (1975): An improved Williamson ether synthesis using phase transfer catalysis. [Link]

- US3465035A: Process for purifying terephthalic acid.

-

PMC - NIH (2023): A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. A Process For Preparation Of Fenofibrate [quickcompany.in]

- 6. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimizing Reaction Conditions for 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid

Welcome to the technical support center for the synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. We will delve into the critical aspects of each synthetic step, providing troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and optimized reaction. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a two-stage process. The first stage involves the synthesis of the key intermediate, 2,4-di-tert-pentylphenol, via a Friedel-Crafts alkylation of phenol. The second stage is a Williamson ether synthesis to couple 2,4-di-tert-pentylphenol with an appropriate C4 building block, followed by hydrolysis to yield the final carboxylic acid product. The significant steric hindrance posed by the two tert-pentyl groups presents unique challenges that require careful optimization of reaction conditions.

Stage 1: Synthesis of 2,4-Di-tert-pentylphenol

The foundational step is the dialkylation of phenol with isoamylene (isopentene). The success of this step is crucial as the purity of the resulting 2,4-di-tert-pentylphenol directly impacts the subsequent etherification reaction.

Reaction Scheme:

Phenol + 2 Isoamylene --(Catalyst)--> 2,4-Di-tert-pentylphenol

Troubleshooting and FAQs: Synthesis of 2,4-Di-tert-pentylphenol

Q1: My yield of 2,4-di-tert-pentylphenol is low. What are the likely causes?

A1: Low yields in this Friedel-Crafts alkylation can stem from several factors:

-

Catalyst Inactivity: The choice of catalyst is critical. While various acid catalysts can be used, their activity can diminish due to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions where necessary.[1]

-

Suboptimal Temperature: The reaction temperature influences the rate and selectivity of the alkylation. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote side reactions such as the formation of polysubstituted phenols or rearrangement of the alkyl groups. A typical temperature range is 60-180°C, depending on the catalyst used.

-

Insufficient Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

-

Poor Mixing: Inadequate agitation can lead to localized overheating and inefficient interaction between the reactants and the catalyst, resulting in lower yields.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 2,4-di-tert-pentylphenol?

A2: The formation of isomers (e.g., 2,6-di-tert-pentylphenol, 4-tert-pentylphenol) and polyalkylated products is a common challenge. To enhance selectivity:

-

Catalyst Choice: The regioselectivity of the alkylation is highly dependent on the catalyst. For instance, aluminum phenoxide catalysts are known to favor ortho-alkylation, while other acid catalysts might lead to a mixture of ortho and para products.[1] A two-step approach, as detailed in some patents, can also improve selectivity by first favoring mono-alkylation at the ortho position.

-

Reactant Stoichiometry: Carefully controlling the molar ratio of phenol to isoamylene is crucial. An excess of isoamylene will favor the formation of di- and polyalkylated products. A molar ratio of phenol to isoamylene of approximately 1:2 to 1:2.5 is a good starting point.

-

Gradual Addition of Alkene: Adding the isoamylene dropwise to the reaction mixture can help to control the local concentration of the alkene and minimize the formation of over-alkylated products.

Q3: What is a reliable protocol for the synthesis of 2,4-di-tert-pentylphenol?

A3: The following protocol is a good starting point, adapted from literature procedures. Optimization may be required based on your specific laboratory conditions.

Experimental Protocol: Synthesis of 2,4-Di-tert-pentylphenol

Materials:

-

Phenol

-

Isoamylene (Isopentene)

-

Acid Catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid, or activated clay)

-

Toluene (or another suitable solvent)

-

Sodium hydroxide solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of phenol in toluene in a reaction vessel equipped with a reflux condenser and a dropping funnel, add the acid catalyst (typically 5-10 wt% relative to phenol).

-

Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

-

Slowly add isoamylene to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4-di-tert-pentylphenol by vacuum distillation.

Stage 2: Williamson Ether Synthesis and Hydrolysis

This stage involves the O-alkylation of the sterically hindered 2,4-di-tert-pentylphenol with an ethyl 2-bromobutanoate followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Reaction Scheme:

-

2,4-Di-tert-pentylphenol + Ethyl 2-bromobutanoate --(Base, Solvent)--> Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate

-

Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate --(Base, H₂O)--> 2-(2,4-Di-tert-pentylphenoxy)butanoic acid

Troubleshooting and FAQs: Williamson Ether Synthesis and Hydrolysis

Q4: I am getting a very low yield in the Williamson ether synthesis step. What could be the problem?

A4: The low reactivity of the sterically hindered 2,4-di-tert-pentylphenol is the primary challenge in this step. Here are the key factors to consider:

-

Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol to its more reactive phenoxide form. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[2] Weaker bases like potassium carbonate may not be effective enough for this hindered phenol.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion.[3]

-

Reaction Temperature: Due to the steric hindrance, a higher reaction temperature (e.g., 80-120°C) may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition or side reactions.

-

Alkyl Halide Reactivity: Ethyl 2-bromobutanoate is a secondary alkyl halide. While primary alkyl halides are ideal for SN2 reactions, secondary halides can also be used, but they are more prone to elimination side reactions, especially with a strong base.[4] Using a less hindered alkylating agent if the structure can be modified is an option, but for the target molecule, careful control of conditions is key.

Q5: I am observing the formation of an elimination byproduct. How can I minimize this?

A5: The E2 elimination of HBr from ethyl 2-bromobutanoate to form ethyl crotonate is a potential side reaction. To favor substitution over elimination:

-

Use a less hindered base if possible, though a strong base is needed for deprotonation. In this case, careful temperature control is your best tool.

-

Control the temperature. Lowering the reaction temperature can sometimes favor the SN2 pathway over the E2 pathway. A careful optimization study is recommended.

-

Slow addition of the alkyl halide. Adding the ethyl 2-bromobutanoate slowly to the pre-formed phenoxide solution can help to keep its concentration low and minimize the rate of the bimolecular elimination reaction.

Q6: What is a good procedure for the hydrolysis of the ester to the carboxylic acid?

A6: Saponification (base-catalyzed hydrolysis) is the standard method. Given the steric hindrance around the ether linkage, a robust procedure is necessary. A lithium hydroxide (LiOH) based hydrolysis in a mixed solvent system is often effective for hindered esters.[5][6]

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

Materials:

-

2,4-Di-tert-pentylphenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl 2-bromobutanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-di-tert-pentylphenol in anhydrous DMF at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.

-

Slowly add ethyl 2-bromobutanoate to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate. This crude product can be used directly in the next step or purified by column chromatography if necessary.

Part B: Hydrolysis (Saponification)

-

Dissolve the crude ester in a mixture of THF and water (e.g., 4:1 v/v).

-

Add an excess of lithium hydroxide monohydrate (typically 3-5 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours, or until TLC analysis indicates the disappearance of the ester.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.

-

Extract the carboxylic acid product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid.

Q7: How can I purify the final product?

A7: Recrystallization is a common and effective method for purifying solid carboxylic acids.

Purification Protocol: Recrystallization

-

Dissolve the crude 2-(2,4-di-tert-pentylphenoxy)butanoic acid in a minimal amount of a hot solvent. Good solvent choices to try would be a mixed solvent system like ethanol/water, or a hydrocarbon solvent like heptane or cyclohexane.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Data and Diagrams

Summary of Key Reaction Parameters

| Parameter | Stage 1: Friedel-Crafts Alkylation | Stage 2: Williamson Ether Synthesis | Stage 3: Saponification |

| Key Reagents | Phenol, Isoamylene | 2,4-Di-tert-pentylphenol, Ethyl 2-bromobutanoate | Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate |

| Catalyst/Base | Acid Catalyst (e.g., Amberlyst 15) | Strong, non-nucleophilic base (e.g., NaH) | Strong base (e.g., LiOH) |

| Solvent | Toluene | Polar aprotic (e.g., DMF) | THF/Water mixture |

| Temperature | 80-120°C | 80-100°C | Room temperature to 50°C |

| Key Challenge | Selectivity (isomers, polyalkylation) | Steric hindrance, elimination side reaction | Slow reaction rate due to steric hindrance |

Experimental Workflow

Caption: Troubleshooting decision tree for the synthesis.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

NCERT. Alcohols, Phenols and Ethers. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Google Patents. New method for preparing 2,4-ditert-pentyl-phenol.

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link]

-

StackExchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? [Link]

-

PubMed. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]

-

ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

-

White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

-

ACS Publications. Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. [Link]

-

ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

-

OperaChem. Saponification-Typical procedures. [Link]

- Google Patents.

-

ResearchGate. Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ScienceDirect. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]

-

PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

-

ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

SlidePlayer. 13 Saponification of Esters. [Link]

-

ResearchGate. Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization. [Link]

-

Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]

-

YouTube. 374 BCH3023 Saponification of Esters. [Link]

-

PubMed Central. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

-

SciSpace. 2, 4-di-tert-butylphenol preparation method. [Link]

-

ResearchGate. Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

PubChem. 2,4-Di-tert-pentylphenol. [Link]

-

Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]

- Google Patents. Method and apparatus for preparing purified terephthalic acid.

- Google Patents. A process for preparing 2,4-ditertiary butyl phenol.

-

ResearchGate. Phenol Alkylation with 1-Octene on Solid Acid Catalysts. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

American Journal of Science. ART. LI.-On the Hydrolysis of Esters of Substituted Ali- phatic Acids. [Link]

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis? [Link]

-

The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sciforum.net [sciforum.net]

Technical Support Center: 2-(2,4-Di-tert-pentylphenoxy)butanoic Acid Experiments

Welcome to the technical support center for 2-(2,4-di-tert-pentylphenoxy)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. The following question-and-answer-based troubleshooting guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Synthesis via Williamson Ether Synthesis

The synthesis of 2-(2,4-di-tert-pentylphenoxy)butanoic acid is typically achieved via the Williamson ether synthesis, a robust and well-documented SN2 reaction.[1][2] This pathway involves the deprotonation of the starting phenol, 2,4-di-tert-pentylphenol, to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide, such as an ester of 2-bromobutanoic acid, followed by saponification. While straightforward in principle, success is contingent on carefully controlled parameters.

Q1: My synthesis resulted in a very low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yield is the most frequent issue and typically points to one of four areas: inefficient phenoxide formation, competing side reactions, poor reaction conditions, or ineffective workup.

Causality and Optimization Strategy:

-

Inefficient Deprotonation: The phenolic proton of 2,4-di-tert-pentylphenol must be removed to form the reactive phenoxide. Steric hindrance from the bulky tert-pentyl groups can slow this process.

-

Troubleshooting: Ensure you are using a sufficiently strong, non-nucleophilic base. While NaOH or KOH can be used, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF, Acetone) are often more effective. Ensure the base is fresh and anhydrous, as moisture will consume the base and hydrolyze your electrophile.

-

-

Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, promoted by heat and sterically hindered or strong bases.[3] Another possibility is C-alkylation of the phenoxide ring, though this is less common under standard Williamson conditions.

-

Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants but also facilitate an SN2 reaction.

-